molecular formula C7H6N4O B13112499 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one

5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one

Cat. No.: B13112499
M. Wt: 162.15 g/mol
InChI Key: UCLYMSMSRCRAAM-UHFFFAOYSA-N
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Description

5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

The synthesis of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined imidazole and pyrimidine structure, which imparts distinct chemical and biological properties.

Biological Activity

5-(1H-Imidazol-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides an overview of the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features both imidazole and pyrimidine rings, which contribute to its unique chemical properties. It can be synthesized through various methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting both drug-sensitive and drug-resistant strains. For instance, certain analogues derived from this compound demonstrated over 90% inhibition at concentrations below 6.25 µg/ml against sensitive strains, while maintaining efficacy against resistant strains with MIC values around 25 µg/ml .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of derivatives were tested against various human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. Results indicated that several derivatives exhibited potent activity, with IC50 values ranging from 0.01±0.098μM0.01\pm 0.098\,\mu M to 8.12±5.69μM8.12\pm 5.69\,\mu M, outperforming standard treatments like etoposide .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It acts as a hinge binder, forming hydrogen bonds with specific amino acids in target proteins, which is crucial for its antimicrobial and anticancer effects.

Comparative Data Table

Property Value
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
IUPAC Name5-(1H-imidazol-4-yl)pyrimidin-4-one
Antimicrobial ActivityEffective against M. tuberculosis
Anticancer Activity (IC50 range)0.018.12μM0.01-8.12\,\mu M

Case Studies

  • Anti-Tuberculosis Activity : A study conducted by Gupta et al. explored ring-substituted imidazoles as new anti-tuberculosis agents. The findings revealed that derivatives similar to this compound could inhibit the growth of Mycobacterium tuberculosis effectively .
  • Cancer Cell Line Testing : In a recent evaluation of pyrimidine-based compounds, derivatives of this compound were tested against multiple cancer cell lines, demonstrating superior potency compared to existing treatments .

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H6N4O/c12-7-5(1-8-4-11-7)6-2-9-3-10-6/h1-4H,(H,9,10)(H,8,11,12)

InChI Key

UCLYMSMSRCRAAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=N1)C2=CN=CN2

Origin of Product

United States

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